
Cobalt (II) phosphate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt (II) phosphate hydrate is an inorganic compound with the chemical formula Co₃(PO₄)₂•xH₂O. It is known for its vibrant violet color and is commonly referred to as cobalt violet. This compound is used as a pigment and has applications in various scientific fields due to its unique properties .
Vorbereitungsmethoden
Cobalt (II) phosphate hydrate can be synthesized through the precipitation method. This involves mixing aqueous solutions of cobalt (II) salts, such as cobalt (II) chloride, with phosphate salts like potassium hydrogen phosphate. The reaction results in the formation of this compound as a solid precipitate . Industrial production methods often involve similar precipitation techniques, followed by purification and drying processes to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Cobalt (II) phosphate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cobalt (III) phosphate under specific conditions.
Reduction: Reduction reactions can convert cobalt (III) phosphate back to cobalt (II) phosphate.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cobalt (II) phosphate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including water oxidation and hydrogen production.
Biology: It serves as a biomimetic enzyme to detect superoxide anions released from living cells.
Medicine: Research is ongoing to explore its potential in medical applications, particularly in drug delivery systems.
Industry: It is used in the production of pigments, batteries, and as a component in electrochemical devices.
Wirkmechanismus
The mechanism of action of cobalt (II) phosphate hydrate, particularly in catalytic applications, involves the formation of active sites on its surface. These active sites facilitate the transfer of electrons and protons, enabling various chemical reactions. For example, in water oxidation, this compound acts as a co-catalyst, promoting the formation of oxygen-oxygen bonds and the subsequent release of oxygen gas .
Vergleich Mit ähnlichen Verbindungen
Cobalt (II) phosphate hydrate can be compared with other similar compounds such as:
Cobalt (II) chloride hydrate: Known for its color-changing properties based on hydration state.
Cobalt (II) nitrate hydrate: Used in different industrial applications and has distinct chemical properties.
Cobalt (II) sulfate hydrate: Commonly used in electroplating and as a drying agent.
This compound is unique due to its vibrant color and its effectiveness as a catalyst in various chemical reactions .
Eigenschaften
CAS-Nummer |
60305-65-9 |
|---|---|
Molekularformel |
Co3H2O9P2 |
Molekulargewicht |
384.76 g/mol |
IUPAC-Name |
cobalt(2+);diphosphate;hydrate |
InChI |
InChI=1S/3Co.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 |
InChI-Schlüssel |
FGMIXSNEQGJBOH-UHFFFAOYSA-H |
Kanonische SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
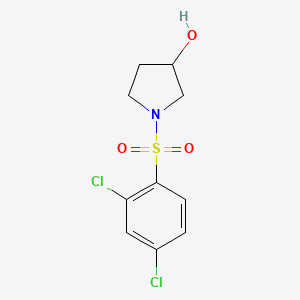
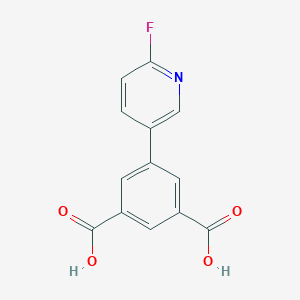
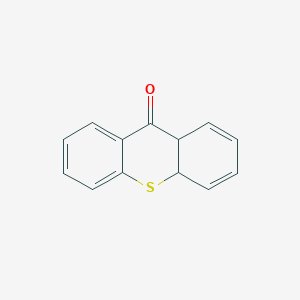
![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)

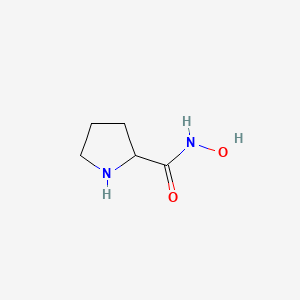
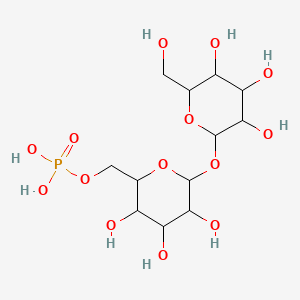


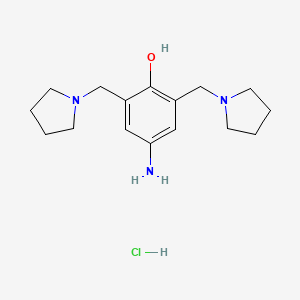
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
